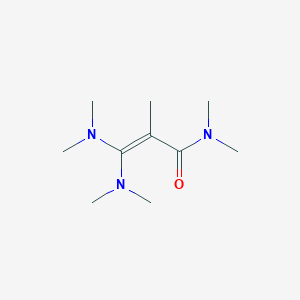![molecular formula C11H19NO4 B12623197 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 918306-39-5](/img/structure/B12623197.png)
2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound with a complex structure It contains a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group, which is further substituted with a hydroxyethyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with a carbamoylating agent such as methyl carbamate. The reaction typically occurs in the presence of a catalyst, such as indium triflate, and under mild conditions to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethyl and carbamoyl groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with only a carboxylic acid group.
2-{[(2-Hydroxyethyl)(methyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid: A structurally similar compound with a thiophene ring instead of a cyclohexane ring.
Uniqueness
2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and carbamoyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
918306-39-5 |
|---|---|
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(methyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11(15)16/h8-9,13H,2-7H2,1H3,(H,15,16) |
Clé InChI |
RMHJDOZMCDPSKO-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C(=O)C1CCCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)


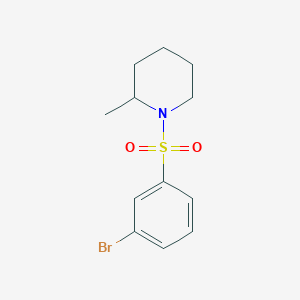
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
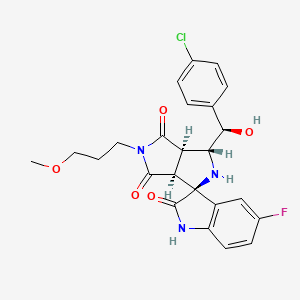
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
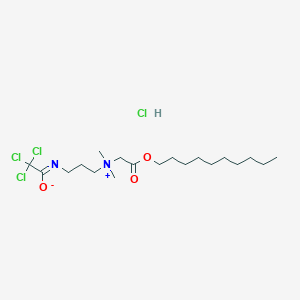
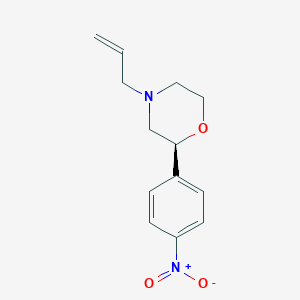
![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)
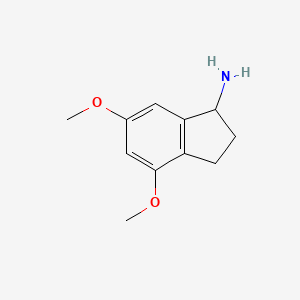
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
